molecular formula C13H18O3 B2428466 Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate CAS No. 35022-34-5

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

Cat. No.: B2428466
CAS No.: 35022-34-5
M. Wt: 222.284
InChI Key: OJOQOQPPMWKWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a hydroxy group, two methyl groups, and a phenyl group attached to the propanoate backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

  • Ethyl 3-hydroxy-2,2-dimethylpropanoate
  • Ethyl 3-hydroxy-3-phenylpropanoate
  • Ethyl 2,2-dimethyl-3-phenylpropanoate

Comparison: Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOQOQPPMWKWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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